

An In-depth Technical Guide to Triheptyl Benzene-1,2,4-tricarboxylate

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Compound of Interest

Compound Name:	Triheptyl benzene-1,2,4-tricarboxylate
Cat. No.:	B073009

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **triheptyl benzene-1,2,4-tricarboxylate**, including its chemical identity, physicochemical properties, and toxicological profile, with a focus on its relevance to the field of drug development. Due to the limited availability of data for this specific compound, this guide incorporates a read-across approach from structurally similar and well-studied analogues, such as trioctyl trimellitate (TOTM) and tri(2-ethylhexyl) trimellitate (TEHTM).

Chemical Identity and Properties

The IUPAC name for the compound is **triheptyl benzene-1,2,4-tricarboxylate**^[1]. It is also commonly known as triheptyl trimellitate.

Table 1: Chemical Identifiers and Molecular Properties

Property	Value	Reference
IUPAC Name	triheptyl benzene-1,2,4-tricarboxylate	[1]
Synonyms	Triheptyl trimellitate	
CAS Number	1528-48-9	[1]
Molecular Formula	C30H48O6	[1] [2]
Molecular Weight	504.7 g/mol	[1] [2]
InChI Key	SYKYENWAGZGAFV-UHFFFAOYSA-N	[1] [2]
SMILES	<chem>CCCCCCCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCCCCC)C(=O)OCCCCCC</chem>	[1] [2]

Table 2: Predicted and Experimental Physicochemical Properties

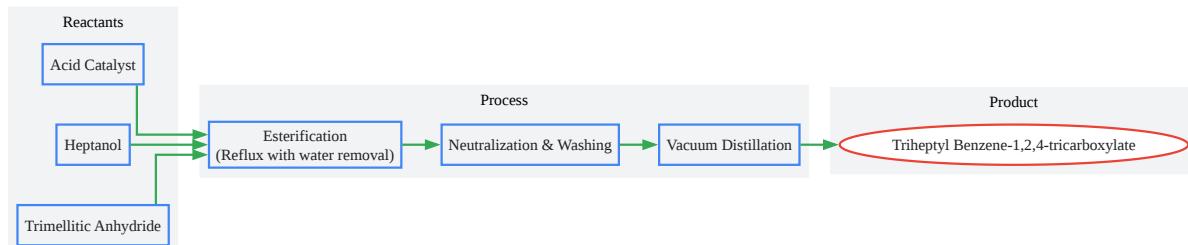
Property	Value	Source	Notes
Physical State	Liquid	PubChem	Based on analogues like trihexyl trimellitate ^[3]
Boiling Point	Not available		
Melting Point	Not available		
Water Solubility	Very low (predicted)		High molecular weight esters are generally insoluble in water.
logP (octanol/water)	10.1 (predicted)	PubChemLite	Indicates high lipophilicity ^[4]

Synthesis and Manufacturing

Triheptyl benzene-1,2,4-tricarboxylate is synthesized via the esterification of trimellitic anhydride with heptanol. This reaction is typically catalyzed by an acid.

The following is a generalized experimental protocol for the synthesis of trialkyl trimellitates, adapted for the preparation of **triheptyl benzene-1,2,4-tricarboxylate**.

- **Reaction Setup:** A reaction flask is equipped with a stirrer, a thermometer, and a condenser with a water trap (e.g., Dean-Stark apparatus).
- **Reactants:** Trimellitic anhydride and a molar excess of heptanol are charged into the flask. A suitable solvent that forms an azeotrope with water, such as xylene, can be used to facilitate water removal.
- **Catalyst:** An acid catalyst, such as p-toluenesulfonic acid or sulfuric acid, is added to the reaction mixture.
- **Reaction:** The mixture is heated to reflux. The water produced during the esterification is removed azeotropically and collected in the water trap. The reaction is monitored for completion by measuring the amount of water collected or by analytical techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
- **Work-up and Purification:**
 - After the reaction is complete, the mixture is cooled.
 - The excess heptanol and solvent are removed under reduced pressure.
 - The crude product is washed with an alkaline solution (e.g., sodium bicarbonate) to remove any remaining acid catalyst and unreacted trimellitic acid.
 - The organic layer is then washed with water until neutral.
 - The final product is dried over an anhydrous salt (e.g., sodium sulfate) and may be further purified by vacuum distillation or column chromatography to yield pure **triheptyl benzene-1,2,4-tricarboxylate**.



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A generalized workflow for the synthesis of **triheptyl benzene-1,2,4-tricarboxylate**.

Applications in Drug Development and Related Fields

High molecular weight trimellitate esters are primarily used as plasticizers in polymers like polyvinyl chloride (PVC) to impart flexibility. In the context of drug development and medical applications, these compounds are of interest as potential replacements for phthalate plasticizers in medical devices due to their lower toxicity profiles[5].

Their biocompatibility and low volatility make them candidates for use in:

- Medical Devices: Tubing, blood bags, and other flexible PVC-based medical equipment.
- Drug Delivery Systems: As a carrier for hydrophobic drugs to improve solubility and bioavailability[5]. Their non-polar nature makes them suitable for formulating lipid-based drug delivery systems.
- Biocompatible Coatings: For implants and other medical devices to reduce inflammation and improve biocompatibility[5].

Toxicology and Metabolism

Specific toxicological data for **triheptyl benzene-1,2,4-tricarboxylate** is scarce. Therefore, data from analogous compounds, primarily tri(2-ethylhexyl) trimellitate (TEHTM or TOTM), are used for a read-across assessment.

Table 3: Summary of Toxicological Data for Analogous Trimellitates

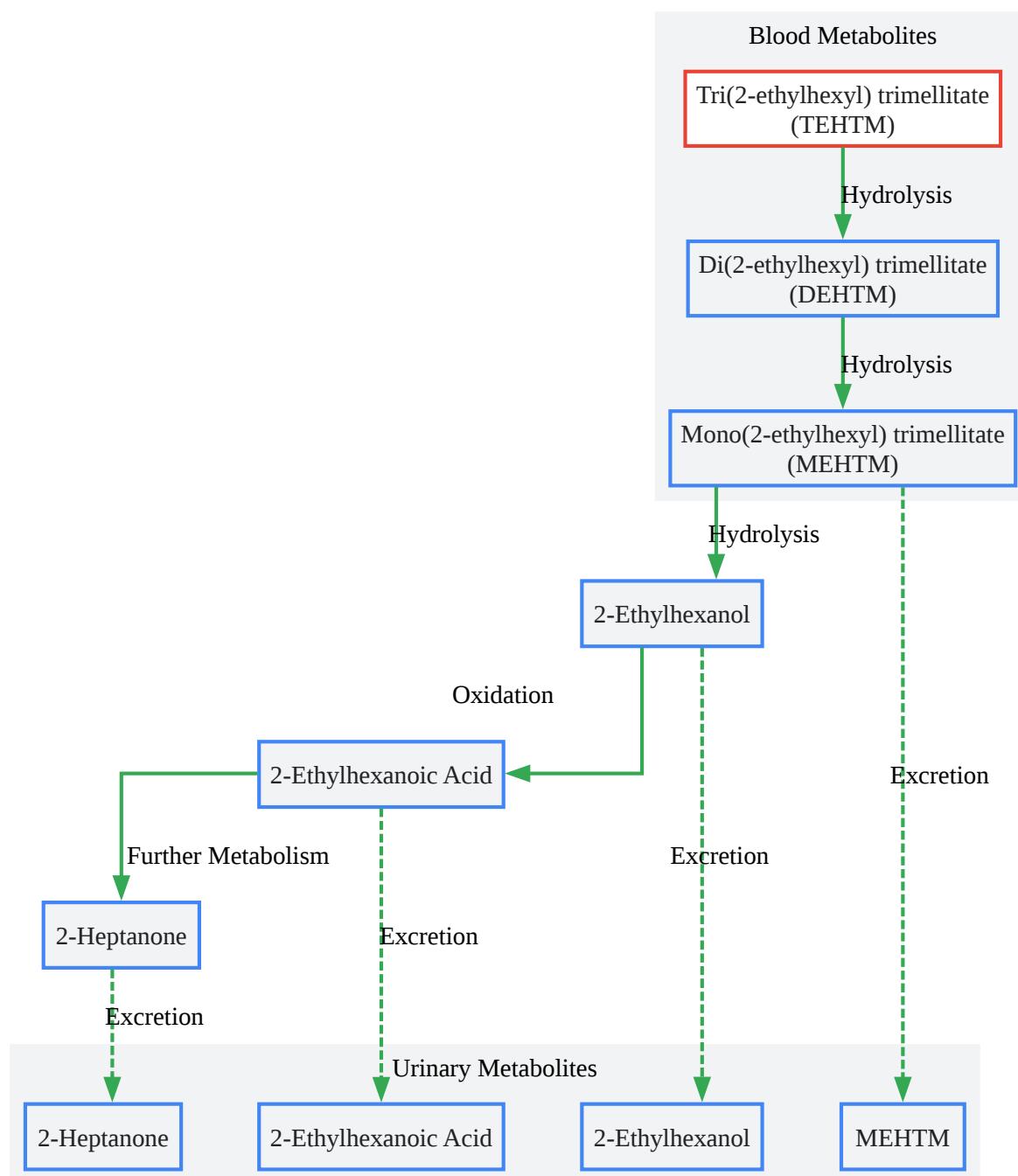
Endpoint	Species	Route	Value	Compound	Reference
Acute Oral Toxicity	Rat	Gavage	LD ₅₀ > 2000 mg/kg	Triethylhexyl trimellitate	[6]
Dermal Irritation	-	-	Non-irritating (in formulation)	Trialkyl trimellitates	[6]
Developmental Toxicity	Rat	Gavage	NOAEL > 1000 mg/kg/day	Triethylhexyl trimellitate	[6]
Genotoxicity	-	-	Not genotoxic	Triethylhexyl trimellitate	[7]
Carcinogenicity	-	-	Not expected to be carcinogenic	Triethylhexyl trimellitate	[7]

The metabolism of trialkyl trimellitates has been studied in both animals and humans. The primary metabolic pathway involves the hydrolysis of the ester bonds.

In rats administered tri(2-ethylhexyl) trimellitate orally, a significant portion is excreted unchanged in the feces, indicating low absorption^[8]. The absorbed portion is metabolized via hydrolysis to its mono- and di-ester derivatives, as well as the corresponding alcohol (2-ethylhexanol) and its further metabolites^{[6][8]}.

A study in human volunteers who received an oral dose of TEHTM showed that the compound is hydrolyzed to its diester and monoester forms, which are the primary metabolites found in the blood^[9]. The major urinary biomarker was identified as 2-mono-(2-ethylhexyl)

trimellitate[9]. The study indicated a relatively low absorption rate and slow metabolism and excretion in humans[9].



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Metabolic pathway of tri(2-ethylhexyl) trimellitate, a close analogue.

Conclusion

Triheptyl benzene-1,2,4-tricarboxylate is a high molecular weight ester with properties that make it a potential candidate for applications in medical devices and drug delivery systems as a safer alternative to some traditional plasticizers. While specific data for this compound is limited, a read-across from analogous trimellitates suggests a low toxicity profile. The primary metabolic route is through hydrolysis of the ester linkages. Further research is warranted to fully characterize the properties and potential applications of **triheptyl benzene-1,2,4-tricarboxylate** in the pharmaceutical and biomedical fields.

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